Abietic Acid Sodium Salt
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Overview
Description
Abietic Acid Sodium Salt, also known as Sodium Abietate, is a sodium salt of abietic acid. Abietic acid is a naturally occurring resin acid found in rosin, which is derived from the oleoresin of pine trees. The compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and as a surfactant in cleaning products.
Mechanism of Action
Target of Action
Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .
Mode of Action
This compound inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .
Biochemical Pathways
This compound affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .
Pharmacokinetics
It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .
Action Environment
This compound is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Abietic Acid Sodium Salt interacts with various biomolecules, enzymes, and proteins in biochemical reactions
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abietic Acid Sodium Salt can be synthesized through the salification of abietic acid. One common method involves dissolving abietic acid in a suitable solvent, such as ethanol, and then neutralizing it with a sodium hydroxide solution. The reaction is typically carried out at room temperature, and the resulting sodium salt is precipitated out by adding water .
Industrial Production Methods: Industrial production of this compound often involves the use of rosin, which is a natural source of abietic acid. The rosin is first purified to obtain abietic acid, which is then neutralized with sodium hydroxide to form the sodium salt. This process is efficient and eco-friendly, as it utilizes natural raw materials and avoids the use of toxic organic solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Abietic Acid Sodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydroabietic acid and other reduced forms.
Substitution: It can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions with acids or other salts can lead to the substitution of the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of abietic acid.
Reduction: Dihydroabietic acid and other reduced forms.
Substitution: Various salts of abietic acid with different cations
Scientific Research Applications
Abietic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Comparison with Similar Compounds
- Dehydroabietic Acid Sodium Salt
- Neothis compound
- Levopimaric Acid Sodium Salt
- Palustric Acid Sodium Salt
Comparison:
- Dehydrothis compound: Similar in structure but has different oxidation states, leading to varied biological activities.
- Neothis compound: An isomer of abietic acid, with slight differences in molecular structure affecting its reactivity and applications.
- Levopimaric Acid Sodium Salt: Another isomer with distinct chemical properties and uses.
- Palustric Acid Sodium Salt: Similar in structure but differs in its physical and chemical properties, leading to different industrial applications .
This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and surfactant properties, making it a versatile compound in various fields.
Properties
CAS No. |
14351-66-7 |
---|---|
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI Key |
ITCAUAYQCALGGV-XTICBAGASA-M |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |
Key on ui other cas no. |
14351-66-7 |
Related CAS |
514-10-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of this compound make it suitable for this application?
A1: While the abstract itself doesn't delve into the specific mechanisms of this compound within the molding sand mixture, we can infer some potential benefits based on its known properties:
- Adhesive Properties: this compound, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.
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